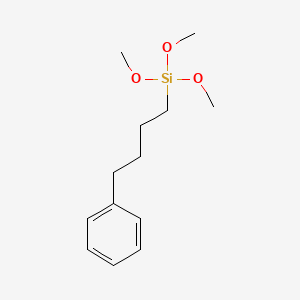

4-Phenylbutyltrimethoxysilane

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethoxy(4-phenylbutyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3Si/c1-14-17(15-2,16-3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZGBLVHGSETPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCC1=CC=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Phenylbutyltrimethoxysilane chemical properties and structure

An In-Depth Technical Guide to 4-Phenylbutyltrimethoxysilane: Chemical Properties, Structure, and Applications

Introduction

This compound (CAS No. 152958-91-3) is an organofunctional silane that serves as a critical coupling agent and surface modifier in advanced materials science.[1] Its unique molecular architecture, featuring a hydrophobic phenylbutyl group and a hydrolyzable trimethoxysilyl moiety, enables it to form a durable bridge between organic polymers and inorganic substrates. This guide provides a comprehensive technical overview of its chemical properties, structure, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

This compound is characterized by a silicon atom bonded to a butyl chain, which in turn is attached to a phenyl group. The silicon atom is also bonded to three methoxy groups. This dual functionality is the key to its utility: the trimethoxysilyl group can react with inorganic materials, while the phenylbutyl group provides compatibility with organic polymers.[1]

Core Structural and Physical Data

| Property | Value | Source(s) |

| CAS Number | 152958-91-3 | [2] |

| Molecular Formula | C₁₃H₂₂O₃Si | [2] |

| Molecular Weight | 254.40 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | ChemicalBook |

| Boiling Point | 80 °C at 0.5 mmHg | [2] |

| Density | 1.006 g/mL at 20 °C | [2] |

| Refractive Index | 1.4742 at 20 °C | [2] |

| Flash Point | >110 °C | [2] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [2] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";// Nodes for the atoms Si [label="Si", fontcolor="#202124", pos="0,0!"]; O1 [label="O", fontcolor="#EA4335", pos="-1.2,0.8!"]; CH3_1 [label="CH3", fontcolor="#202124", pos="-2.2,1.4!"]; O2 [label="O", fontcolor="#EA4335", pos="1.2,0.8!"]; CH3_2 [label="CH3", fontcolor="#202124", pos="2.2,1.4!"]; O3 [label="O", fontcolor="#EA4335", pos="0,-1.2!"]; CH3_3 [label="CH3", fontcolor="#202124", pos="0,-2.2!"]; CH2_a [label="CH2", fontcolor="#202124", pos="-1.5,-0.8!"]; CH2_b [label="CH2", fontcolor="#202124", pos="-2.5,-1.6!"]; CH2_c [label="CH2", fontcolor="#202124", pos="-3.5,-2.4!"]; CH2_d [label="CH2", fontcolor="#202124", pos="-4.5,-3.2!"]; Phenyl [label="C6H5", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-5.8,-4.0!"];

// Edges representing bonds edge [color="#202124"]; Si -- O1; O1 -- CH3_1; Si -- O2; O2 -- CH3_2; Si -- O3; O3 -- CH3_3; Si -- CH2_a [len=1.5]; CH2_a -- CH2_b; CH2_b -- CH2_c; CH2_c -- CH2_d; CH2_d -- Phenyl; }

Caption: Structure of this compound.

Spectroscopic and Analytical Characterization

While specific, experimentally-derived spectra for this compound are not widely published, its structure allows for the reliable prediction of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl, butyl, and methoxy groups.

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.1-7.3 ppm.

-

Methoxy Protons (Si(OCH₃)₃): A singlet at approximately δ 3.6 ppm, integrating to 9 protons.

-

Butyl Chain Protons (-CH₂-):

-

-CH₂-Ph: A triplet around δ 2.6 ppm.

-

-CH₂-Si: A triplet near δ 0.7 ppm.

-

Internal -CH₂-CH₂-: Multiplets in the region of δ 1.3-1.7 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to each unique carbon environment.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Si-O-CH₃ | ~50 |

| Si-CH₂- | ~15 |

| -CH₂- | ~25-35 (multiple peaks) |

| -CH₂-Ph | ~36 |

| Aromatic C | ~125-142 (multiple peaks) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-2960 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| Si-O-C | 1080-1190 (strong, broad) | Stretching |

| Si-O | 820-920 | Stretching |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to fragment in a predictable manner upon electron ionization. The molecular ion peak (M⁺) would be observed at m/z = 254.4.

Plausible Fragmentation Pathways:

-

Loss of a methoxy group (-OCH₃) to yield a fragment at m/z = 223.

-

Cleavage of the butyl chain, leading to the formation of a tropylium ion (C₇H₇⁺) at m/z = 91, a common fragment for compounds containing a benzyl group.

-

Cleavage of the Si-C bond, resulting in fragments corresponding to the phenylbutyl cation ([C₁₀H₁₃]⁺, m/z = 133) and the trimethoxysilyl cation ([Si(OCH₃)₃]⁺, m/z = 121).

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the hydrosilylation of 4-phenyl-1-butene with trimethoxysilane, typically catalyzed by a platinum complex.

Caption: Synthesis workflow for this compound.

Illustrative Experimental Protocol

Materials:

-

4-phenyl-1-butene

-

Trimethoxysilane

-

Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (Karstedt's catalyst) in xylene

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry, inert gas-purged reaction vessel equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 4-phenyl-1-butene and anhydrous toluene.

-

Heat the mixture to 80-90 °C with stirring.

-

Add the platinum catalyst (typically in the ppm range relative to the alkene).

-

Slowly add trimethoxysilane to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.

-

After the addition is complete, continue to stir the mixture at the same temperature for an additional 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by GC or ¹H NMR.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene and any excess volatile reactants under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.

Chemical Reactivity and Mechanism of Action

The utility of this compound as a coupling agent is derived from the reactivity of its trimethoxysilyl group, which undergoes hydrolysis and condensation.

Hydrolysis and Condensation

In the presence of water, the methoxy groups are hydrolyzed to form silanol groups (Si-OH) and methanol as a byproduct. This reaction can be catalyzed by either acid or base.[3][4][5] The rate of hydrolysis is generally at its minimum at a pH of around 7.[3]

Step 1: Hydrolysis Si(OCH₃)₃-R + 3H₂O ⇌ Si(OH)₃-R + 3CH₃OH

These silanol groups are reactive and can condense with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable covalent Si-O-Substrate bonds. They can also self-condense to form siloxane bridges (Si-O-Si), creating a durable, cross-linked network at the interface.

Step 2: Condensation Si(OH)₃-R + HO-Substrate → R-(HO)₂Si-O-Substrate + H₂O 2 Si(OH)₃-R → R-(HO)₂Si-O-Si(OH)₂-R + H₂O

Caption: Hydrolysis and condensation mechanism.

The phenylbutyl group does not participate in these reactions but plays a crucial role by providing a hydrophobic and organophilic interface that enhances compatibility and adhesion with organic polymers.[1]

Applications in Research and Industry

The bifunctional nature of this compound makes it a valuable component in a variety of high-performance materials.

-

Reinforced Composites: It is used to treat glass fibers and mineral fillers (e.g., silica, talc) to improve their adhesion to polymer matrices in composites, resulting in enhanced mechanical strength and moisture resistance.[1]

-

Adhesives and Sealants: Incorporation into formulations improves adhesion to a wide range of substrates and enhances the flexibility and durability of the final product.[1]

-

Coatings and Surface Treatments: It acts as a surface modifier for pigments and fillers, promoting their dispersion in organic resins and improving the scratch and corrosion resistance of coatings.[1]

-

"Green" Tire Manufacturing: In the tire industry, it is used to couple silica fillers to the rubber polymer, which can reduce rolling resistance and improve fuel efficiency.

-

Electronics: It finds use in electronic and optoelectronic materials, such as in LED packaging and for conductive adhesives in printed circuit boards.[4]

Safety and Handling

This compound is classified as causing serious eye irritation.[6] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Work should be conducted in a well-ventilated area or under a fume hood.[6] It should be stored in a tightly closed container in a cool, dry place, away from moisture, as it is hydrolytically sensitive.[2][6]

Conclusion

This compound is a versatile organosilane with a unique combination of properties that make it an effective coupling agent and surface modifier. Its ability to form strong covalent bonds with inorganic surfaces while maintaining compatibility with organic polymers is key to its wide range of applications in advanced materials. A thorough understanding of its chemical structure, reactivity, and synthesis is essential for its effective use in research and industrial settings.

References

-

Journal of Adhesion Science and Technology. (n.d.). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Retrieved from [Link]

-

Journal of Adhesion Science and Technology. (n.d.). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Retrieved from [Link]

-

AFINITICA. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Retrieved from [Link]

-

Gelest, Inc. (n.d.). This compound. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

Sources

- 1. web.viu.ca [web.viu.ca]

- 2. researchgate.net [researchgate.net]

- 3. afinitica.com [afinitica.com]

- 4. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]

- 5. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

4-Phenylbutyltrimethoxysilane CAS number: 152958-91-3 properties

An In-depth Technical Guide to 4-Phenylbutyltrimethoxysilane (CAS: 152958-91-3): Properties, Mechanisms, and Applications

Introduction

Within the domain of materials science and specialty chemicals, organofunctional silanes represent a critical class of compounds that serve as molecular bridges between disparate materials, most notably inorganic substrates and organic polymers.[1] Their unique bifunctional nature, characterized by a hydrolyzable silane group and a tailored organic moiety, allows for the creation of robust, covalently linked interfaces.[2] This guide focuses on a specific and highly versatile member of this family: this compound (CAS No. 152958-91-3).

This molecule is distinguished by its dual-functionality: a trimethoxysilyl group that readily hydrolyzes to form reactive silanols for bonding with inorganic surfaces, and a phenylbutyl "tail" that provides hydrophobicity, thermal stability, and compatibility with aromatic and non-polar polymer systems.[3] These characteristics make it an indispensable tool for researchers and engineers seeking to enhance adhesion, improve composite strength, and precisely control surface energy in applications ranging from high-performance composites to advanced coatings and biomedical devices. This document provides a comprehensive overview of its properties, mechanisms of action, and field-proven applications for scientists and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

The efficacy of this compound in any application begins with a thorough understanding of its fundamental physical and chemical properties.

Physicochemical Properties

The essential properties of this compound are summarized in the table below. These values are critical for determining appropriate solvent systems, reaction conditions, and safety protocols.

| Property | Value | Reference(s) |

| CAS Number | 152958-91-3 | [4][5] |

| Molecular Formula | C₁₃H₂₂O₃Si | [4][5] |

| Molecular Weight | 254.40 g/mol | [4][5] |

| Synonyms | trimethoxy(4-phenylbutyl)silane | [4] |

| Appearance | Clear, straw-colored liquid | [6] |

| Density | 1.006 g/mL at 20 °C | [4][5] |

| Boiling Point | 80 °C at 0.5 mmHg | [5] |

| Refractive Index | 1.4742 at 20 °C | [4][5] |

| Flash Point | >110 °C (>230 °F) | [4][5] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [4][5] |

Spectroscopic Characterization (Predicted)

While specific spectral data is not always published by suppliers, the structure of this compound allows for the confident prediction of its key spectroscopic features. This analysis is fundamental for quality control and reaction monitoring.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would provide a clear fingerprint of the molecule. Expected chemical shifts (in ppm, relative to TMS) would include:

-

~7.1-7.3 ppm: A multiplet corresponding to the five protons on the aromatic phenyl ring.

-

~3.6 ppm: A sharp singlet integrating to nine protons, representing the three equivalent methoxy (-OCH₃) groups attached to the silicon atom.

-

~2.6 ppm: A triplet corresponding to the two protons on the benzylic carbon (the -CH₂- group adjacent to the phenyl ring).

-

~1.6 ppm & ~1.4 ppm: Multiplets for the two methylene (-CH₂-) groups in the middle of the butyl chain.

-

~0.7 ppm: A triplet for the two protons on the methylene group adjacent to the silicon atom, shifted upfield due to the electropositive nature of silicon.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is invaluable for identifying the key functional groups present.[7] Characteristic absorption bands (in cm⁻¹) would be:

-

3000-3100 cm⁻¹: Aromatic C-H stretching vibrations.

-

2800-3000 cm⁻¹: Aliphatic C-H stretching from the butyl chain and methoxy groups.

-

~1605, ~1495, ~1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

-

1080-1190 cm⁻¹: A very strong, broad absorbance corresponding to the Si-O-C stretching, a hallmark of alkoxysilanes.

-

~820 cm⁻¹: A strong band associated with the Si-O-CH₃ linkage.

-

-

Mass Spectrometry (MS): Electron-impact mass spectrometry would confirm the molecular weight and reveal structural information through fragmentation patterns.[7]

-

Molecular Ion (M⁺): A peak at m/z = 254.4.

-

Key Fragments: Common fragmentation pathways would include the loss of a methoxy group (-•OCH₃) to give a peak at m/z = 223, and cleavage of the butyl chain, particularly at the benzylic position.

-

Part 2: The Coupling Mechanism: From Hydrolysis to Covalent Bonding

The utility of this compound as a coupling agent or surface modifier is rooted in a well-understood, multi-step chemical process that occurs at the interface between the silane and a substrate.[8] This mechanism transforms the soluble silane into a durable, covalently bound surface layer.

Step 1: Hydrolysis The process is initiated by the hydrolysis of the methoxy groups attached to the silicon atom. In the presence of water (which can be bulk water, or trace amounts of adsorbed water on a surface), the Si-OCH₃ bonds are cleaved to form silanol groups (Si-OH) and methanol as a byproduct.[9] This reaction can be catalyzed by acids or bases.[10]

-

R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

Step 2: Condensation The newly formed, highly reactive silanol groups can then condense with each other to form stable siloxane bonds (Si-O-Si), resulting in oligomeric species in solution.[9] This is a competing reaction that must be controlled, as excessive self-condensation in solution can lead to precipitation and reduced efficacy.

-

2 R-Si(OH)₃ → (HO)₂-Si(R)-O-Si(R)-(OH)₂ + H₂O

Step 3: Surface Association & Hydrogen Bonding The silanol-containing molecules (monomers and oligomers) adsorb onto the inorganic substrate surface. If the substrate possesses hydroxyl groups (e.g., glass, silica, metal oxides), strong hydrogen bonds form between the silane's Si-OH groups and the substrate's surface -OH groups.

Step 4: Covalent Bond Formation With the application of heat or during a curing process, a final dehydration reaction occurs at the interface. This removes water and converts the hydrogen bonds into permanent, robust covalent siloxane bonds (Substrate-O-Si), firmly anchoring the silane to the surface.[8] Typically, each silicon atom forms one or two bonds to the surface, with remaining silanol groups cross-linking with adjacent silane molecules to form a durable film.[9]

Caption: The four-step mechanism of silane coupling agents.

Part 3: Synthesis Pathways

While this compound is commercially available, understanding its synthesis is valuable for researchers exploring novel derivatives. A highly efficient and common industrial method for preparing such phenylalkylalkoxysilanes is through the platinum-catalyzed hydrosilylation of an alkene.

In a plausible route, 4-phenyl-1-butene is reacted with trimethoxysilane (H-Si(OCH₃)₃) in the presence of a catalyst like Karstedt's or Speier's catalyst. The reaction involves the addition of the Si-H bond across the double bond of the alkene, predominantly in an anti-Markovnikov fashion, to yield the final product.

Caption: Proposed synthesis via platinum-catalyzed hydrosilylation.

Part 4: Applications in Research and Development

The unique molecular structure of this compound makes it a versatile tool across multiple scientific disciplines.

Materials Science: Enhancing Composites and Coatings

-

Reinforced Composites: When used as a sizing agent on glass fibers or a surface treatment for mineral fillers (e.g., silica, talc), it dramatically improves the interfacial adhesion between the inorganic reinforcement and the polymer matrix (e.g., polystyrene, polypropylene).[3] This leads to composite materials with superior tensile and flexural strength, higher impact resistance, and reduced water absorption.[2]

-

Adhesives and Sealants: Incorporation into formulations improves adhesion to inorganic substrates like glass and metal, while the phenylbutyl group enhances compatibility with the organic resin, leading to more durable and flexible bonds.[3]

-

Hydrophobic Coatings: It is used to render surfaces hydrophobic, a critical property for preventing corrosion, reducing fouling, and creating water-repellent coatings.[11] The long phenylbutyl chain, combined with the dense siloxane network, creates a low-energy surface that repels water.

Surface Modification: A Protocol for Silica Substrates

The ability to create well-defined, stable, and hydrophobic surfaces is critical in many areas of research. The following protocol provides a reliable method for modifying silica-based substrates (e.g., glass slides, silicon wafers, or silica nanoparticles) with this compound.

Objective: To create a covalently bound, hydrophobic monolayer of 4-phenylbutylsilane on a silica surface.

Materials:

-

Silica substrates (glass slides)

-

This compound (CAS 152958-91-3)

-

Anhydrous Toluene

-

Acetone, Isopropanol (reagent grade)

-

Deionized (DI) water

-

Nitrogen gas source

-

Sonicator, laboratory oven, glass staining jars

Experimental Protocol:

-

Substrate Cleaning (Critical Step): a. Place substrates in a rack and sonicate in a 2% laboratory detergent solution for 15 minutes. b. Rinse thoroughly with DI water. c. Sonicate in DI water for 15 minutes. d. Sonicate in acetone for 15 minutes to degrease. e. Sonicate in isopropanol for 15 minutes. f. Dry the substrates under a stream of clean nitrogen gas and place them in an oven at 110 °C for 30 minutes to remove all residual solvent and water.

-

Surface Activation (Hydroxylation): a. This step generates a high density of surface hydroxyl (-OH) groups for reaction. b. Expose the cleaned, dry substrates to an oxygen or argon plasma cleaner for 5-10 minutes. (Alternative: Immerse in freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. CAUTION: Piranha is extremely corrosive and reactive). c. If using a chemical method, rinse substrates extensively with DI water. d. Dry substrates again in an oven at 110 °C for at least 1 hour. Allow to cool to room temperature in a desiccator before use.

-

Silanization Procedure: a. In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene. For example, add 2 mL of silane to 98 mL of anhydrous toluene in a clean, dry glass container. b. Immediately immerse the activated, dry substrates into the silane solution. c. Seal the container (e.g., with Parafilm or a Teflon-lined cap) to prevent atmospheric moisture from causing excessive polymerization in the solution. d. Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation.

-

Rinsing and Curing: a. Remove the substrates from the silanization solution. b. Rinse thoroughly by sonicating in fresh anhydrous toluene for 5 minutes to remove any physisorbed silane. c. Repeat the rinse with isopropanol. d. Dry the coated substrates under a stream of nitrogen. e. Cure the substrates in an oven at 110-120 °C for 1 hour. This step drives the formation of covalent bonds and removes residual water and solvent.

-

Characterization (Validation): a. The surface should now be visibly hydrophobic. A simple test is to place a droplet of water on the surface; it should bead up with a high contact angle (>90°). b. For quantitative analysis, measure the static water contact angle using a goniometer.

Caption: Experimental workflow for surface modification.

Relevance in Drug Development and Biomedical Applications

While not a therapeutic agent itself, this compound is a powerful enabling tool in the biomedical and pharmaceutical fields.

-

Drug Delivery Systems: Silica and other inorganic nanoparticles are often explored as drug delivery vehicles. Their surfaces can be functionalized with this silane to create a hydrophobic shell. This can be used to encapsulate hydrophobic drugs, protect the payload from premature degradation, and control the release profile. The phenyl group can also engage in π-π stacking interactions, potentially aiding in the loading of certain aromatic drug molecules.

-

Biocompatible Coatings: Unmodified inorganic surfaces can trigger undesirable biological responses, such as protein adsorption that leads to fouling or immune reactions. A dense, hydrophobic coating of this compound can passivate the surface of medical implants or devices, reducing non-specific protein binding and improving biocompatibility.[11]

-

Diagnostic Platforms: In microarrays and biosensors, controlling the surface chemistry is paramount to reduce background noise and ensure specific binding of target analytes. This silane can be used to create defined hydrophobic regions on a diagnostic chip, directing the immobilization of capture probes or preventing the non-specific adhesion of proteins from complex biological samples like serum.

Part 5: Safety and Handling

As with any reactive chemical, proper handling of this compound is essential for laboratory safety.

| Hazard | Description and Precaution | Reference(s) |

| Eye Irritation | Causes serious eye irritation (H319). Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. | [12] |

| Skin/Respiratory Irritation | May cause skin and respiratory tract irritation. Handle in a well-ventilated fume hood. Wear nitrile gloves and a lab coat. | [6][12] |

| Hydrolysis Product | Reacts with moisture to liberate methanol. Methanol is toxic, affecting the central nervous system and optic nerve. Avoid ingestion and inhalation. | [6] |

| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, well-ventilated area away from heat and sources of ignition. | [12][13] |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. May be incinerated in a suitable facility. | [6] |

Conclusion

This compound is a highly effective organofunctional silane that serves as a powerful and versatile tool for advanced material synthesis and surface engineering. Its ability to form a robust, hydrophobic interface by covalently bonding to inorganic substrates makes it invaluable for improving the performance of composites, coatings, and adhesives. For researchers in drug development and biomedical science, it offers a reliable method to control surface energy, passivate materials, and functionalize nanoparticles, thereby enabling the next generation of delivery systems, implants, and diagnostic platforms. A thorough understanding of its properties and reaction mechanisms, coupled with safe handling practices, allows scientists to fully harness its potential as a molecular-level design component.

References

-

iotasilane.com. (n.d.). Overview of organosilicon coupling agent and summary of its mechanism. Retrieved from iotasilane.com.[8]

-

Daken Chem. (n.d.). This compound | Electronic Chemicals Supplier. Retrieved from Daken Chem.[3]

-

SINOSIL. (n.d.). Silane Coupling Agents Practical Guide. Retrieved from SINOSIL.[2]

-

Daken Chem. (2024). Organosilane Coupling Agents | Electronic Chemicals Supplier. Retrieved from Daken Chem.[1]

-

LookChem. (n.d.). 152958-91-3 C13H22O3Si this compound. Retrieved from LookChem.[4]

-

Tangshan Sunfar New Materials Co., Ltd. (n.d.). The mechanism of action of silane coupling agent. Retrieved from Tangshan Sunfar New Materials Co., Ltd.[14]

-

Arkles, B. (1977). How Does a Silane Coupling Agent Work? CHEMTECH, 7, 766. As cited in Gelest Technical Library.[9]

-

Gelest, Inc. (n.d.). This compound. Retrieved from Gelest, Inc.[5]

-

Gelest, Inc. (n.d.). Safety Data Sheet: this compound (EU). Retrieved from Amazon S3.[6]

-

Gelest, Inc. (n.d.). Safety Data Sheet: this compound (US). Retrieved from Amazon S3.[12]

-

Gelest, Inc. (n.d.). Hydrophobicity, Hydrophilicity and Silane Surface Modification. Retrieved from Gelest, Inc.[11]

-

Gelest, Inc. (2008). Hydrophobicity-Hydrophilicty and Silane Surface Modification. Retrieved from Gelest, Inc.[15]

-

Sigma-Aldrich. (2024). Safety Data Sheet: Phenyltrimethoxysilane. Retrieved from Sigma-Aldrich.

-

Hangzhou Jessica Chemicals Co., Ltd. (n.d.). Material Safety Data Sheet: Phenyltrimethoxysilane. Retrieved from chinacouplingagents.com.[16]

-

Fisher Scientific. (2025). Safety Data Sheet: Phenyltrimethoxysilane. Retrieved from Fisher Scientific.[13]

-

Stüger, H., et al. (n.d.). Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl). Inorganic Chemistry.[17]

-

BenchChem. (2025). Application Notes and Protocols for Surface Modification Using Alkoxysilanes. Retrieved from BenchChem.[18]

-

Pfeiffer, J., et al. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers.[19]

-

PubChem. (2017). Spectral Information in PubChem. Retrieved from National Institutes of Health.[20]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from ResearchGate.[21]

-

ResearchGate. (2025). Hydrolysis and Polycondensation of Acid-Catalyzed Phenyltriethoxysilane (PhTES). Retrieved from ResearchGate.[10]

-

Wang, Y., et al. (2013). Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane. Applied Surface Science.[22]

-

Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.[23]

-

University of Wisconsin. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from University of Wisconsin.[7]

-

Petrova, I. M., et al. (2021). The Influence of HCl Concentration on the Rate of the Hydrolysis-Condensation Reaction of Phenyltrichlorosilane... Molecules.[24]

-

BenchChem. (2025). Application Notes and Protocols for Surface Modification Using Polymethylhydrosiloxane (PMHS). Retrieved from BenchChem.[25]

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. chemsilicone.com [chemsilicone.com]

- 3. dakenchem.com [dakenchem.com]

- 4. 152958-91-3 C13H22O3Si this compound, CasNo.152958-91-3 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 5. This compound | [gelest.com]

- 6. s3.amazonaws.com [s3.amazonaws.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Overview of organosilicon coupling agent and summary of its mechanism- [iotasilane.com]

- 9. How Does a Silane Coupling Agent Work? - Gelest [technical.gelest.com]

- 10. researchgate.net [researchgate.net]

- 11. PHENYLTRICHLOROSILANE | [gelest.com]

- 12. s3.amazonaws.com [s3.amazonaws.com]

- 13. fishersci.com [fishersci.com]

- 14. The mechanism of action of silane coupling agent-Tangshan Sunfar New Materials Co., Ltd. [sunfar-silicone.com]

- 15. gelest.com [gelest.com]

- 16. couplingagentses.com [couplingagentses.com]

- 17. Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl)-1,4-bisacylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. afinitica.com [afinitica.com]

- 20. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. qcc.tyut.edu.cn [qcc.tyut.edu.cn]

- 23. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Influence of HCl Concentration on the Rate of the Hydrolysis-Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under "Pseudo"-Equilibrium Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Phenylbutyltrimethoxysilane

Introduction

4-Phenylbutyltrimethoxysilane is an organofunctional silane that serves as a crucial coupling agent and surface modifier in advanced materials science. Its unique molecular architecture, featuring a phenylbutyl group providing organic compatibility and a hydrolyzable trimethoxysilyl group for inorganic surface reactivity, makes it indispensable in the formulation of high-performance composites, adhesives, and coatings. A thorough understanding of its chemical structure is paramount for its effective application and for quality control in its synthesis and formulation.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed prediction and interpretation of the expected spectroscopic features based on the analysis of structurally similar compounds and fundamental spectroscopic principles. This approach offers a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and utilize this compound in their work.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound is the foundation for interpreting its spectroscopic data. The key structural features that will be elucidated by NMR, IR, and MS are the phenyl ring, the butyl chain, and the trimethoxysilyl group.

Figure 1: Molecular Structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound will exhibit distinct signals for the aromatic protons, the aliphatic protons of the butyl chain, and the methoxy protons.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.10 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 2.60 | Triplet | 2H | -CH₂- (adjacent to phenyl) |

| ~ 1.65 | Multiplet | 2H | -CH₂- |

| ~ 1.40 | Multiplet | 2H | -CH₂- |

| ~ 3.58 | Singlet | 9H | -Si(OCH₃)₃ |

| ~ 0.70 | Triplet | 2H | -CH₂- (adjacent to Si) |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.30 - 7.10 ppm): The protons on the phenyl ring are expected to appear as a complex multiplet in this region. Their chemical shift is influenced by the anisotropic magnetic field of the aromatic ring.

-

Benzylic Protons (δ ~2.60 ppm): The methylene group (-CH₂-) directly attached to the phenyl ring is deshielded due to the ring's electron-withdrawing inductive effect and will likely appear as a triplet, coupled to the adjacent methylene group.

-

Alkyl Chain Protons (δ ~1.65 and ~1.40 ppm): The two central methylene groups of the butyl chain will appear as multiplets in the aliphatic region. Their signals will overlap and show complex splitting patterns due to coupling with their neighbors.

-

Trimethoxysilyl Protons (δ ~3.58 ppm): The nine equivalent protons of the three methoxy groups (-OCH₃) are expected to produce a sharp singlet. The electronegative oxygen atoms cause a downfield shift.

-

Silyl-adjacent Protons (δ ~0.70 ppm): The methylene group (-CH₂-) directly bonded to the silicon atom is the most upfield signal in the aliphatic region. The lower electronegativity of silicon compared to carbon results in increased shielding of these protons. This signal is expected to be a triplet, coupled to the adjacent methylene group.

Figure 2: ¹H NMR Correlation Diagram.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142.5 | Aromatic C (quaternary) |

| ~ 128.4 | Aromatic CH |

| ~ 128.2 | Aromatic CH |

| ~ 125.7 | Aromatic CH |

| ~ 50.8 | -OCH₃ |

| ~ 35.9 | -CH₂- (adjacent to phenyl) |

| ~ 33.5 | -CH₂- |

| ~ 23.0 | -CH₂- |

| ~ 14.0 | -CH₂- (adjacent to Si) |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (δ 125-143 ppm): The six carbons of the phenyl ring will resonate in this downfield region. The quaternary carbon attached to the butyl chain will have a distinct chemical shift from the five protonated aromatic carbons.

-

Methoxy Carbon (δ ~50.8 ppm): The three equivalent carbons of the methoxy groups will give a single signal, shifted downfield due to the attached oxygen atom.

-

Alkyl Chain Carbons (δ 14-36 ppm): The four methylene carbons of the butyl chain will appear in the upfield region. The carbon adjacent to the phenyl group will be the most downfield in this group, while the carbon adjacent to the silicon atom will be the most upfield.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show absorption bands corresponding to the aromatic C-H, aliphatic C-H, Si-O-C, and Si-O stretches.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3080 - 3010 | C-H stretch | Aromatic |

| ~ 2940 - 2840 | C-H stretch | Aliphatic (-CH₂-) |

| ~ 1600, 1495, 1450 | C=C stretch | Aromatic ring |

| ~ 1090 | Si-O-C stretch | Trimethoxysilyl |

| ~ 820 | Si-O stretch | Trimethoxysilyl |

| ~ 740, 700 | C-H out-of-plane bend | Monosubstituted benzene |

Interpretation of the IR Spectrum:

-

Aromatic C-H Stretching (~3080 - 3010 cm⁻¹): These absorptions are characteristic of C-H bonds on the phenyl ring.

-

Aliphatic C-H Stretching (~2940 - 2840 cm⁻¹): These strong bands arise from the C-H bonds of the butyl chain and the methoxy groups.

-

Aromatic C=C Stretching (~1600, 1495, 1450 cm⁻¹): These bands are indicative of the carbon-carbon double bonds within the phenyl ring.

-

Si-O-C Stretching (~1090 cm⁻¹): A strong and broad absorption band is expected in this region, which is a characteristic feature of the Si-O-C linkage in alkoxysilanes.[1]

-

Si-O Stretching (~820 cm⁻¹): This absorption corresponds to the stretching vibration of the Si-O bond.

-

C-H Out-of-Plane Bending (~740, 700 cm⁻¹): These strong bands are characteristic of a monosubstituted benzene ring.

Mass Spectrometry: Fragmentation and Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺) and several characteristic fragment ions.

Predicted Mass Spectrometry Fragmentation for this compound

The molecular weight of this compound (C₁₃H₂₂O₃Si) is 254.13 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 254.

Major Fragmentation Pathways:

-

Loss of a methoxy group (-OCH₃): This is a common fragmentation for trimethoxysilanes, leading to a prominent peak at m/z = 223 (M - 31).

-

Benzylic cleavage: Cleavage of the C-C bond beta to the phenyl ring is highly favorable due to the stability of the resulting benzyl cation (C₇H₇⁺), which would give a strong peak at m/z = 91.

-

Cleavage of the butyl chain: Fragmentation can occur at various points along the butyl chain.

-

Rearrangement and loss of neutral molecules: Rearrangement reactions followed by the loss of neutral molecules like formaldehyde (CH₂O) or methanol (CH₃OH) from the trimethoxysilyl group are also possible.

Figure 3: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Methodologies

To obtain the spectroscopic data discussed above, the following experimental protocols are recommended.

1. NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Spectral width: ~16 ppm.

-

Acquisition time: ~2-3 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral width: ~240 ppm.

-

Acquisition time: ~1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the TMS signal.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be acquired neat. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: Perform a background scan with no sample present. Acquire the sample spectrum and ratio it against the background spectrum to obtain the absorbance or transmittance spectrum.

3. Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition Parameters (EI):

-

Ionization energy: 70 eV.

-

Mass range: m/z 40 - 400.

-

Scan speed: 1 scan/second.

-

-

Data Processing: The resulting mass spectrum will show the relative abundance of different fragment ions as a function of their mass-to-charge ratio.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By understanding the expected spectroscopic signatures of the phenyl, butyl, and trimethoxysilyl moieties, researchers can confidently identify and characterize this important organosilane. The provided experimental protocols offer a practical guide for obtaining high-quality spectroscopic data. While this guide is based on well-established spectroscopic principles and data from analogous compounds, it is important to confirm these predictions with experimental data whenever possible.

References

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

Sources

Hydrolysis and condensation mechanism of 4-Phenylbutyltrimethoxysilane

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of 4-Phenylbutyltrimethoxysilane

Abstract

Organofunctional silanes are a cornerstone of advanced materials science, acting as indispensable molecular bridges between inorganic and organic phases. Among these, this compound stands out for its unique combination of a hydrolyzable inorganic head and a bulky, hydrophobic organic tail. This guide provides an in-depth exploration of the fundamental chemical transformations that govern its utility: hydrolysis and condensation. We will dissect the reaction mechanisms under various catalytic conditions, elucidate the critical factors that control reaction kinetics and product structure, and present validated protocols for monitoring these processes. This document is intended for researchers, chemists, and materials scientists seeking to harness the full potential of this compound in applications ranging from surface modification and composite materials to advanced coatings and sealants.[1]

Introduction: The Dual-Functionality of this compound

This compound, (CH₃O)₃Si(CH₂)₄C₆H₅, is a bifunctional molecule engineered for high-performance applications.[1] Its molecular architecture is key to its function:

-

The Trimethoxysilyl Group: This inorganic, reactive center is susceptible to hydrolysis in the presence of water. The three methoxy (-OCH₃) groups are sequentially replaced by hydroxyl (-OH) groups, forming reactive silanols (Si-OH).[1]

-

The Phenylbutyl Group: This non-polar organic group provides compatibility with a wide range of organic polymers and resins, particularly aromatic and non-polar systems.[1] It imparts hydrophobicity, thermal stability, and steric bulk, which significantly influences the condensation process.[1][2]

The ultimate function of this silane as a coupling agent or surface modifier relies on a two-stage process. First, the hydrolysis of the methoxy groups activates the molecule. Second, the resulting silanols undergo condensation with hydroxyl groups on inorganic surfaces (like glass, metals, or silica) and/or with each other to form a stable, cross-linked polysiloxane network (Si-O-Si).[1][3] This guide focuses on the intricate details of these foundational reactions.

The Hydrolysis Mechanism: Activation of the Silane

Hydrolysis is the crucial first step where the inert Si-OR bonds are converted into highly reactive Si-OH bonds. This is a series of three consecutive and reversible substitution reactions.[4][5]

≡Si-OCH₃ + H₂O ⇌ ≡Si-OH + CH₃OH [4]

The overall process is complex, as hydrolysis and condensation can occur concurrently.[5] The reaction kinetics and mechanism are profoundly dependent on the pH of the medium.[4][6]

Acid-Catalyzed Hydrolysis

Under acidic conditions (pH < 7), the reaction proceeds via an electrophilic substitution mechanism (Sɴ2-Si type).[4]

-

Protonation: An alkoxide oxygen atom is rapidly and reversibly protonated by a hydronium ion (H₃O⁺). This makes the methoxy group a better leaving group (methanol).[4][6]

-

Nucleophilic Attack: A water molecule attacks the now more electrophilic silicon atom from the backside. This leads to a five-coordinate transition state.[4]

-

Leaving Group Departure: A molecule of methanol is eliminated, and a silanol is formed.

The hydrolysis rate is generally fastest for the first methoxy group and decreases for subsequent groups.[5] Under acidic catalysis, hydrolysis is typically faster than condensation, leading to the formation of more linear, less-branched polysiloxane structures.[5][6]

Base-Catalyzed Hydrolysis

Under basic conditions (pH > 7), the mechanism shifts to a nucleophilic substitution involving a direct attack on the silicon atom.[4][6]

-

Nucleophilic Attack: A hydroxide ion (OH⁻), a stronger nucleophile than water, directly attacks the electron-deficient silicon atom.

-

Pentacoordinate Intermediate: This attack forms a negatively charged, pentacoordinate silicon intermediate.[4]

-

Leaving Group Departure: The intermediate expels a methoxide ion (CH₃O⁻), which is then immediately protonated by water to form methanol.

In basic media, the hydrolysis rate increases with the number of hydroxyl groups already on the silicon, meaning subsequent hydrolysis steps can be faster than the first. Condensation rates are often comparable to or faster than hydrolysis, especially for partially hydrolyzed species, which promotes the formation of highly branched, dense, and particulate (colloidal) structures.[6]

Diagram 1: Hydrolysis Pathways of this compound

Caption: Acid- vs. Base-Catalyzed Hydrolysis of an Organosilane.

The Condensation Mechanism: Formation of the Polysiloxane Network

Following hydrolysis, the newly formed silanol groups (Si-OH) are highly reactive and undergo condensation to form stable siloxane bonds (Si-O-Si).[4] This polymerization process is what builds the final inorganic network. Similar to hydrolysis, two primary, pH-dependent pathways exist.

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. This reaction is favored under acidic conditions. ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O [4]

-

Alcohol Condensation: A silanol group reacts with a residual methoxy group to form a siloxane bond and a molecule of methanol. This pathway is more prevalent under basic conditions. ≡Si-OH + CH₃O-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OH [4]

The structure of the resulting polymer, known as a polysilsesquioxane (empirical formula RSiO₁.₅), can range from soluble resins and ladder-like structures to highly cross-linked, insoluble gels.[7][8] The bulky phenylbutyl group sterically hinders the condensation reaction, which can slow gelation and favor the formation of more ordered structures like polyhedral oligomeric silsesquioxanes (POSS) or soluble oligomers under certain conditions.[2][9]

Diagram 2: Condensation Pathways

Caption: The two primary routes for siloxane bond formation.

Key Factors Influencing Reaction Kinetics and Structure

The outcome of the sol-gel process for this compound is not predetermined. It is a dynamic system where the final material properties are dictated by a careful balance of several experimental parameters.

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Structural Implication |

| pH | Minimum rate near pH 7; increases in acidic or basic conditions.[6][10] | Minimum rate near pH 4; increases significantly in basic conditions.[5] | Acidic pH favors linear, weakly branched polymers. Basic pH favors highly branched, particulate networks.[6] |

| Water to Silane Ratio (R) | Higher R-values increase the rate and extent of hydrolysis, pushing the equilibrium toward silanol formation.[4] | Condensation is also promoted by the presence of silanols, but excess water can reverse the water-producing condensation reaction. | Low R-values can lead to incomplete hydrolysis and alcohol-producing condensation. High R-values favor complete hydrolysis before significant condensation. |

| Catalyst | Acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH, NH₄OH) are effective catalysts.[4][7] Organometallics (e.g., tin compounds) can also be used.[8] | The same catalysts generally affect condensation, often more strongly than hydrolysis.[11] | The choice of catalyst directly influences the relative rates of hydrolysis and condensation, thus controlling the final polymer architecture. |

| Solvent | A co-solvent (e.g., methanol, ethanol) is often required for miscibility of the non-polar silane and water.[4] Protic solvents can participate in hydrogen bonding, influencing transition states.[4] | Solvent polarity and its ability to stabilize intermediates affect the rate. Aprotic solvents may favor condensation in basic media.[4] | The solvent system affects reaction homogeneity and can influence aggregation and gelation behavior. |

| Temperature | Reaction rates increase with temperature, following the Arrhenius equation.[4] | Condensation rates also increase with temperature, accelerating gelation. | Higher temperatures can lead to faster gel times and potentially denser networks, but may also promote side reactions or uncontrolled precipitation. |

| Steric Effects | The bulky 4-phenylbutyl group sterically hinders the approach of water/hydroxide to the silicon center, slowing hydrolysis compared to smaller silanes like methyltrimethoxysilane.[2][9] | The organic group acts as a blocking agent, retarding condensation and inhibiting the formation of highly cross-linked networks.[2][9] | The steric hindrance favors the formation of soluble oligomers, resins, or more defined structures over monolithic gels.[2] |

Experimental Protocols for Monitoring the Reactions

To control and optimize the use of this compound, it is essential to monitor the progress of hydrolysis and condensation. NMR and FTIR spectroscopy are powerful, complementary techniques for this purpose.

Protocol: Monitoring Hydrolysis Kinetics by ¹H NMR Spectroscopy

This protocol allows for the quantitative tracking of the disappearance of methoxy groups and the appearance of methanol.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

-

Prepare a separate stock solution of the catalyst (e.g., dilute DCl or NaOD in D₂O).

-

-

Sample Preparation:

-

In a clean, dry NMR tube, add a precise volume of the silane stock solution.

-

Add the required volume of co-solvent if necessary to ensure miscibility.

-

Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).

-

Carefully inject a precise amount of the D₂O/catalyst solution, ensuring rapid mixing.

-

-

Data Acquisition:

-

Immediately begin acquiring a series of ¹H NMR spectra at timed intervals.

-

Key signals to monitor:

-

-Si-OCH₃ protons: A singlet typically around 3.5-3.6 ppm.

-

CH₃OH protons: A singlet that appears and grows, typically around 3.4-3.5 ppm.

-

-

-

Data Analysis:

-

Integrate the area of the decaying -Si-OCH₃ peak and the growing CH₃OH peak in each spectrum.

-

Normalize the integrals against a stable internal standard or the aromatic protons of the phenylbutyl group.

-

Plot the concentration of the methoxy groups versus time to determine the reaction kinetics (e.g., pseudo-first-order rate constant).[12][13]

-

Protocol: In-Situ Monitoring by FTIR-ATR Spectroscopy

This method provides real-time, qualitative, and semi-quantitative information on the changes in key functional groups.

-

System Setup:

-

Use a reaction vessel equipped with an in-situ Attenuated Total Reflectance (ATR) probe connected to an FTIR spectrometer.

-

Ensure the ATR crystal is clean and acquire a background spectrum of the empty, dry vessel.

-

-

Reaction Initiation:

-

Charge the reactor with 4-Phenyltrimethoxysilane and any co-solvent.

-

Begin spectral acquisition.

-

Add the water and catalyst to the vessel with adequate stirring.

-

-

Data Acquisition:

-

Collect spectra at regular intervals (e.g., every 1-5 minutes).

-

Monitor the following key vibrational bands:

-

Si-O-C stretch (from -OCH₃): Strong band around 1080-1100 cm⁻¹.[14] Its decrease indicates hydrolysis.

-

Si-O-Si stretch (siloxane): A broad, strong band that appears and grows between 1000-1130 cm⁻¹.[14][15] Its appearance signifies condensation.

-

Si-OH stretch (silanol): A broad band around 3200-3700 cm⁻¹ (often overlapping with water's O-H stretch) and a sharper band around 950-960 cm⁻¹.[15][16]

-

-

-

Data Analysis:

-

Create a 3D plot of absorbance vs. wavenumber vs. time to visualize the reaction progress.

-

Plot the peak height or area of the key bands over time to track the relative rates of hydrolysis and condensation.

-

Diagram 3: Experimental Workflow for Reaction Monitoring

Caption: General workflow for kinetic analysis of silane reactions.

Conclusion

The hydrolysis and condensation of this compound are sophisticated yet controllable chemical processes. A thorough understanding of the underlying acid- and base-catalyzed mechanisms, coupled with the significant influence of reaction parameters and the steric effects of the phenylbutyl group, is paramount for any scientist or engineer aiming to develop advanced materials. By employing robust analytical techniques like NMR and FTIR spectroscopy, researchers can move beyond empirical formulation to a rational design approach, precisely tailoring the sol-gel process to achieve desired polysilsesquioxane structures and, consequently, superior material performance. This guide serves as a foundational resource for achieving that level of control and innovation.

References

-

Loy, D. A., & Shea, K. J. (2000). Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes. Chemistry of Materials, 12(11), 3328-3335. [Link]

-

Pohl, E. R., & Osterholtz, F. D. (1985). NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes. In Silanes, Surfaces, and Interfaces (pp. 481-502). Gordon and Breach Science Publishers. [Link]

-

Shea, K. J., & Loy, D. A. (2001). Silsesquioxanes: A class of hybrid organic−inorganic materials. Chemistry of Materials, 13(10), 3306-3319. [Link]

-

Idrissi, A. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 12(7), 1548. [Link]

-

Alam, T. M., Assink, R. A., & Loy, D. A. (1998). Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane. Chemistry of Materials, 10(10), 3183-3190. [Link]

-

Harr, K., & Mabry, J. M. (2013). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. World Journal of Chemical Education, 1(2), 23-28. [Link]

-

Arkles, B. (1997). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. [Link]

-

Loy, D. A., & Shea, K. J. (2000). Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes. ResearchGate. [Link]

-

Loy, D. A., & Shea, K. J. (2000). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV. [Link]

-

Loy, D. A., & Shea, K. J. (2000). Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes. Sci-Hub. [Link]

-

Altmann, S., & Pfeiffer, J. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(1-4), 1081-1096. [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

-

Schmidt, H., & Wolter, H. (1993). Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. Journal of Sol-Gel Science and Technology, 1(1), 3-12. [Link]

-

Asefa, T., & Wu, Z. (2014). Principles of hydrolysis and condensation reaction of alkoxysilanes. ResearchGate. [Link]

-

Schweighofer, F., et al. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Molecules, 25(21), 4976. [Link]

-

Glowacky, J., et al. (2013). Investigation of Siloxane Film Formation on Functionalized Germanium Crystals by Atomic Force Microscopy and FTIR-ATR Spectroscopy. Hydrophobe.org. [Link]

-

Babonneau, F., et al. (2000). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology, 19(1-3), 107-111. [Link]

-

G. S., Sowjanya, et al. (2013). FT-IR spectrum showing chemical bond structure of the siloxane-gelatin hybrids. ResearchGate. [Link]

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Gelest, Inc. [Link]

-

Oostendorp, D. J., Bertrand, G., & Stoffer, J. (1991). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 5(2), 129-142. [Link]

-

Rao, A. V., & Hegde, N. D. (2010). Variation of hydrolysis and condensation rate of Si(OR)4 with pH of the medium. ResearchGate. [Link]

-

Ovchinnikov, V. A., et al. (2022). Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups. Polymers, 14(15), 3183. [Link]

-

de Sousa, R. G., et al. (2011). Poly(phenylsilsesquioxane)s: Structural and morphological characterization. ResearchGate. [Link]

-

Idrissi, A. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17624. [Link]

-

Dire, S., Babonneau, F., & Sanchez, C. (1992). Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane. Journal of Materials Chemistry, 2(2), 239-244. [Link]

-

Gelest, Inc. (n.d.). Polysilsesquioxanes. Gelest Technical Library. [Link]

-

Idrissi, A. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. PubMed. [Link]

-

Rankin, S. E., & McCormick, A. V. (2000). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Journal of the American Ceramic Society, 83(11), 2777-2784. [Link]

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. afinitica.com [afinitica.com]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. osti.gov [osti.gov]

- 8. Polysilsesquioxanes - Gelest [technical.gelest.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. gelest.com [gelest.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. gelest.com [gelest.com]

- 15. A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Definitive Guide to Surface Modification with 4-Phenylbutyltrimethoxysilane: Mechanism, Protocol, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and characterization of surfaces modified with 4-Phenylbutyltrimethoxysilane. As a versatile organosilane, it offers a powerful tool for tailoring the surface properties of a wide range of materials, with significant implications for fields requiring precise control over interfacial interactions, including biomaterials, sensor development, and advanced composites.

Introduction: The Power of Organosilane Self-Assembly

Surface modification is a cornerstone of modern materials science, enabling the precise tuning of surface properties to achieve desired functionality. Among the various techniques, the use of organosilanes to form self-assembled monolayers (SAMs) stands out for its robustness and versatility.[1][2] These molecules possess a dual chemical nature: a reactive head group that covalently bonds to the substrate and a functional tail group that dictates the new surface chemistry.[1] this compound is a prime example of such a molecule, engineered to create hydrophobic and aromatic interfaces.

This guide will delve into the fundamental principles governing the surface modification process using this compound, from the initial hydrolysis and condensation reactions to the formation of a stable, ordered monolayer. We will provide a detailed, field-proven experimental protocol and discuss the key characterization techniques to validate the success of the surface modification.

The Molecular Architect: Understanding this compound

The efficacy of this compound as a surface modifying agent lies in its unique molecular structure, which consists of two key functional components: a hydrolyzable trimethoxysilyl head group and a hydrophobic phenylbutyl tail group.[3]

-

The Trimethoxysilyl Head Group: This is the reactive end of the molecule. In the presence of moisture, the methoxy groups (-OCH₃) undergo hydrolysis to form reactive silanol groups (-Si-OH).[3][4] These silanols can then condense with hydroxyl groups (-OH) present on the surface of various substrates like glass, silica, and metals, forming stable covalent siloxane bonds (Si-O-Si).[3][5] This process anchors the molecule to the surface.

-

The Phenylbutyl Tail Group: This non-polar, aromatic group is the functional end that extends away from the surface. The phenyl ring provides steric bulk and introduces aromaticity, while the butyl spacer offers flexibility.[3] This tail group is responsible for imparting a hydrophobic character to the modified surface and can engage in π-π stacking interactions, influencing the adsorption of specific molecules.[3]

This dual functionality is the key to its ability to transform a hydrophilic, reactive surface into a hydrophobic, stable interface.

The Mechanism of Action: A Two-Step Symphony of Hydrolysis and Condensation

The formation of a this compound monolayer is a sequential process involving hydrolysis and condensation. While these reactions can occur concurrently after the initial hydrolysis, they are conceptually distinct steps.[1][5]

Step 1: Hydrolysis - Activation of the Silane

The process begins with the hydrolysis of the trimethoxysilyl group in the presence of a small amount of water. This reaction can be catalyzed by either acid or base.[1][6]

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of an alkoxy group, making it a better leaving group. A water molecule then attacks the silicon atom in a nucleophilic substitution reaction.[1]

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the silicon atom, leading to the displacement of the alkoxy group.[1]

The hydrolysis reaction can be represented as:

R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

where R is the 4-phenylbutyl group.

Step 2: Condensation - Covalent Attachment and Cross-Linking

Once the reactive silanol groups are formed, they can undergo two types of condensation reactions:

-

Hetero-condensation: The silanol groups of the hydrolyzed this compound react with the hydroxyl groups on the substrate surface, forming stable covalent Si-O-Substrate bonds. This is the primary mechanism of surface attachment.[5]

-

Homo-condensation: The silanol groups of adjacent hydrolyzed silane molecules can react with each other to form a cross-linked polysiloxane network on the surface.[7] This enhances the stability and density of the monolayer.

The overall process results in a well-organized, covalently bound monolayer with the phenylbutyl groups oriented away from the surface.

Visualizing the Process: From Molecule to Monolayer

The following diagrams illustrate the key mechanistic steps and the overall experimental workflow for surface modification with this compound.

Caption: Mechanism of this compound Surface Modification.

Experimental Protocol: A Step-by-Step Guide to Surface Functionalization

This protocol provides a detailed methodology for the solution-phase deposition of a this compound self-assembled monolayer on a hydroxylated substrate such as silicon wafers or glass slides.

Materials and Reagents

-

Substrates (e.g., silicon wafers, glass slides)

-

This compound (CAS No: 152958-91-3)

-

Anhydrous Toluene

-

Acetone (reagent grade)

-

Isopropanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized (DI) water

-

Nitrogen gas (high purity)

-

Ultrasonic bath

-

Oven

Substrate Preparation: The Foundation for a Perfect Monolayer

A pristine and highly hydroxylated surface is critical for the formation of a dense and stable SAM.

-

Initial Cleaning:

-

Sonicate the substrates in a laboratory detergent solution for 15 minutes.

-

Rinse thoroughly with DI water.

-

Sonicate in DI water for 15 minutes.

-

-

Solvent Degreasing:

-

Sonicate the substrates in acetone for 15 minutes.

-

Sonicate in isopropanol for 15 minutes.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

-

Surface Activation (Hydroxylation):

-

Piranha Solution (EXTREME CAUTION: Highly corrosive and potentially explosive. Handle with appropriate personal protective equipment in a fume hood).

-

Prepare a fresh Piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄.

-

Immerse the cleaned, dry substrates in the Piranha solution for 30-60 minutes.

-

Carefully remove the substrates and rinse extensively with DI water.

-

Dry the substrates in an oven at 110 °C for at least 1 hour. The substrates should be used for silanization immediately after cooling.

-

Silanization Procedure

-

Preparation of the Silanization Solution:

-

Work in a controlled environment with low humidity to prevent premature polymerization of the silane in solution.

-

Prepare a 1% (v/v) solution of this compound in anhydrous toluene.

-

-

Surface Modification:

-

Immerse the cleaned and activated substrates in the silanization solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature under gentle agitation.

-

-

Rinsing and Curing:

-

Remove the substrates from the silane solution.

-

Rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane molecules.

-

Dry the substrates under a stream of nitrogen.

-

Cure the modified substrates in an oven at 110 °C for 30-60 minutes to promote further cross-linking and stabilize the monolayer.

-

Caption: Experimental Workflow for Surface Modification.

Characterization: Validating the Modified Surface

A thorough characterization of the modified surface is essential to confirm the successful formation of a high-quality monolayer. The following table summarizes key characterization techniques and the expected quantitative data for a well-formed this compound SAM on a silicon wafer. These values are representative and should be confirmed experimentally.

| Characterization Technique | Parameter | Expected Value/Observation | Rationale |

| Contact Angle Goniometry | Static Water Contact Angle | 85° - 95° | A significant increase from a hydrophilic bare substrate (<20°) indicates the presence of the hydrophobic phenylbutyl groups on the surface.[8][9][10] |

| Ellipsometry | Monolayer Thickness | 1.0 - 1.5 nm | Provides a direct measurement of the monolayer thickness, which should be consistent with the length of the this compound molecule.[2][7][11][12][13] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Presence of Carbon (C) and Silicon (Si) peaks, with a decrease in the substrate's elemental signals. | Confirms the chemical composition of the surface and the presence of the organosilane layer. |

| Atomic Force Microscopy (AFM) | Surface Morphology and Roughness | A smooth, uniform surface with a root mean square (RMS) roughness of < 0.5 nm. | Indicates the formation of a well-ordered and complete monolayer without significant aggregation. |

Applications in Research and Development

The ability of this compound to create well-defined, hydrophobic, and aromatic surfaces opens up a wide range of applications:

-

Biomaterials Science: Modifying the surface of implants and biosensors to control protein adsorption and cellular adhesion.[14][15]

-

Drug Delivery: Functionalizing nanoparticles to enhance their stability and control their interaction with biological systems.

-

Composite Materials: Improving the interfacial adhesion between organic polymers and inorganic fillers in high-performance composites.[3]

-

Microelectronics: Creating hydrophobic passivation layers and modifying the surface of semiconductor devices.

Conclusion: A Versatile Tool for Surface Engineering

This compound is a powerful and versatile molecule for surface modification. Its dual-functional nature allows for the robust covalent attachment to hydroxylated surfaces and the creation of a well-defined hydrophobic and aromatic interface. By understanding the underlying mechanism of hydrolysis and condensation, and by following a meticulous experimental protocol, researchers can reliably create high-quality self-assembled monolayers. The ability to precisely control surface properties at the molecular level makes this compound an invaluable tool for scientists and engineers across a multitude of disciplines, driving innovation in areas from advanced materials to next-generation therapeutics.

References

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. (URL: [Link])

-

Kinetics and Mechanism of Aqueous Hydrolysis and Condensation of Alkyltrialkoxysilanes. Semantic Scholar. (URL: [Link])

-

Hydrophobicity-Hydrophilicty and Silane Surface Modification - Gelest, Inc. (2008). (URL: [Link])

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. (URL: [Link])

-

The Structure of Self-Assembled Monolayers of Alkylsiloxanes on Silicon: A Comparison of Results from Ellipsometry and Low-Angle - DTIC. (URL: [Link])

-

Infrared Spectroscopic Ellipsometry of Self-Assembled Monolayers | NIST. (2000). (URL: [Link])

-

Water contact angle characterization of modified surfaces and... - ResearchGate. (URL: [Link])

-

Note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers - ResearchGate. (URL: [Link])

-

Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. (URL: [Link])

-

Revisiting Alkoxysilane Assembly on Silica Surfaces: Grafting versus Homo-Condensation in Solution - PubMed. (2023). (URL: [Link])

-

Tuning Contact Angles of Aqueous Droplets on Hydrophilic and Hydrophobic Surfaces by Surfactants - NIH. (URL: [Link])

-

The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations - AFINITICA. (2003). (URL: [Link])

-

(a) Contact angles of the alkyl silane-modified MSPs, (b) water contact... - ResearchGate. (URL: [Link])

-

Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC - NIH. (URL: [Link])

-

Water contact angle on glass surface after treatment with 2% (a), 4%... - ResearchGate. (URL: [Link])

-

Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC - NIH. (URL: [Link])

Sources

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Hydrolysis and initial polycondensation of phenyltrimethoxysilane and diphenyldimethoxysilane - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. afinitica.com [afinitica.com]

- 5. gelest.com [gelest.com]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Infrared Spectroscopic Ellipsometry of Self-Assembled Monolayers | NIST [nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. fkf.mpg.de [fkf.mpg.de]

- 14. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]

Thermal stability and decomposition of 4-Phenylbutyltrimethoxysilane

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Phenylbutyltrimethoxysilane

Foreword: Understanding the 'Why' Behind Thermal Degradation